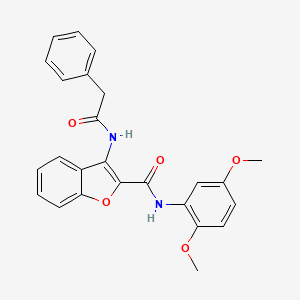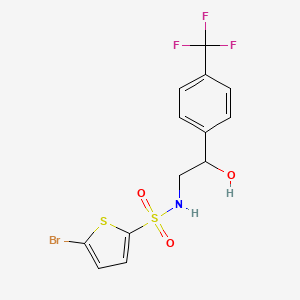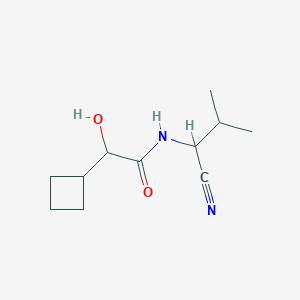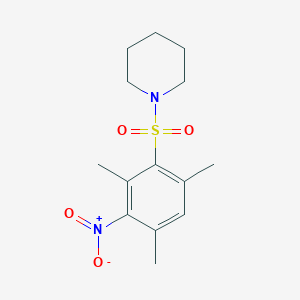![molecular formula C25H34N4O4S2 B2449435 2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 681439-16-7](/img/structure/B2449435.png)
2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H34N4O4S2 and its molecular weight is 518.69. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Drug Development
This compound has been identified as a potential candidate for antimalarial drug development. The sulfonamide fragment in its structure is significant because it has been incorporated into a virtual library of novel [1,2,4]triazolo[4,3-a]pyridines designed for antimalarial activity . These compounds have been evaluated through virtual screening and molecular docking methods, targeting the enzyme falcipain-2, which is crucial for the malaria parasite Plasmodium falciparum. The compound’s structural features may contribute to inhibiting the growth of the parasite, making it a valuable molecule for further antimalarial studies.
Anticancer Activity
Sulfonamide derivatives, including structures similar to our compound of interest, have shown promising in vitro anticancer activity . The compound’s benzenesulfonamide moiety can be modified to produce a range of derivatives that exhibit varying degrees of efficacy against cancer cell lines such as HeLa, HCT-116, and MCF-7. This suggests that the compound could serve as a scaffold for developing new anticancer agents, with the potential to target specific types of cancer cells.
Antibacterial and Antifungal Applications
Compounds with a thiophene core, like the one , have been synthesized and assessed for their antibacterial and antifungal activities . The structural analogs of this compound have shown effectiveness against bacterial strains such as Bacillus cereus, Shigella dysenteriae, and Salmonella typhi, as well as against fungal species like Macrophomina phaseolina. This indicates that our compound could be explored for its potential use in treating bacterial and fungal infections.
Computational Chemistry Studies
The compound’s structure has been the subject of computational chemistry studies to understand its interaction with biological targets. Computational methods like molecular docking and quantum chemical calculations can predict the compound’s behavior in biological systems, which is crucial for rational drug design .
Organic Synthesis
This compound can serve as a building block in organic synthesis. Its complex structure, which includes multiple functional groups, makes it a versatile precursor for synthesizing a wide range of chemical entities. This can lead to the discovery of new compounds with potential applications in various fields of chemistry and pharmacology .
Material Science
The tetramethylated thiophene ring present in the compound suggests potential applications in material science. Thiophene derivatives are known for their conductive properties and are used in the development of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells .
Chemical Biology
In chemical biology, the compound could be used to study protein-ligand interactions. The azepane and sulfonamide groups could interact with biological macromolecules, providing insights into the mechanisms of action of potential drugs .
Pharmacokinetics
The compound’s unique structure could be studied for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is vital for the development of new drugs, as they determine the compound’s efficacy and safety in vivo .
Neuropharmacology
Given the presence of the azepane ring, which is a seven-membered saturated heterocycle, the compound might exhibit interesting neuropharmacological properties. It could be investigated for its potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .
properties
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2/c1-24(2)15-18-19(21(26)30)23(34-20(18)25(3,4)28-24)27-22(31)16-9-11-17(12-10-16)35(32,33)29-13-7-5-6-8-14-29/h9-12,28H,5-8,13-15H2,1-4H3,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQEHGREKXUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)



![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)

![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)

![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)
![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2449375.png)